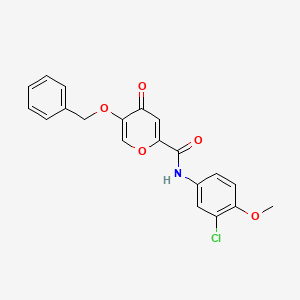

5-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClNO5 and its molecular weight is 385.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-tubercular properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzyloxy derivatives with various aromatic aldehydes, followed by cyclization reactions. The synthesis typically employs ultrasound-assisted techniques to enhance yields and reduce reaction times. For instance, a recent study reported the successful synthesis of similar compounds using ultrasound in dimethylformamide (DMF) as a solvent, achieving yields between 78% and 88% .

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Src kinases, which are implicated in cancer progression. Inhibiting these kinases can disrupt signaling pathways that promote tumor growth and metastasis. Preliminary biological evaluations indicated that this compound exhibits significant inhibitory activity against Src kinase, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-Tubercular Activity

Another critical area of research is the anti-tubercular activity of this compound. A series of derivatives related to pyran-2-carboxamides have been tested against Mycobacterium tuberculosis (MTB). These studies found that several synthesized derivatives exhibited promising anti-tubercular activity with IC50 values below 1 µg/mL, indicating strong efficacy against MTB . The mechanism by which these compounds exert their effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

- Inhibition of Kinase Activity : The compound likely inhibits Src kinase activity by binding to the ATP-binding site, preventing phosphorylation events essential for cell proliferation and survival.

- Disruption of Mycobacterial Metabolism : In the case of anti-tubercular effects, it may interfere with key enzymatic processes within MTB, potentially leading to increased oxidative stress or metabolic disruption .

Case Study 1: Src Kinase Inhibition

A study investigated a series of 6-substituted pyran derivatives for their ability to inhibit Src kinases. Among these, this compound demonstrated notable inhibition in vitro, leading to reduced cell viability in cancer cell lines .

Case Study 2: Anti-Tubercular Efficacy

Another study focused on evaluating the anti-tubercular properties of various pyran derivatives. The specific derivative containing the benzyloxy and chloro substituents was tested against multiple strains of MTB and showed significant bactericidal activity, suggesting its potential as a lead compound for further drug development against tuberculosis .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 5-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has been explored through various methodologies, including ultrasound-assisted techniques that enhance yield and reduce reaction time. For instance, derivatives of pyran-2-carboxamides were synthesized using environmentally friendly methods that involved the cyclocondensation of substituted benzylidene hydrazides with chloroacetyl chloride in the presence of triethylamine as a catalyst in dimethylformamide (DMF) . The structures were confirmed through analytical techniques such as IR spectroscopy, NMR, and mass spectrometry.

Anticancer Properties

One of the most significant applications of this compound is its potential as an inhibitor of Src kinase , a non-receptor tyrosine kinase implicated in cancer progression. Research has shown that 6-substituted derivatives of this compound exhibit promising activity against Src kinases, indicating a potential role in cancer therapy . The inhibition of Src kinase activity may lead to reduced tumor growth and metastasis.

Antitubercular Activity

In addition to its anticancer properties, several derivatives of this compound have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Studies demonstrated that many synthesized compounds displayed significant activity with IC50 values below 1 µg/mL, suggesting their potential as new antitubercular agents . Such findings highlight the importance of exploring these compounds further for treating tuberculosis.

Case Study 1: Synthesis and Evaluation of Pyran Derivatives

A study focused on synthesizing novel derivatives from this compound revealed several compounds with enhanced biological activities. The synthesized derivatives were tested for their efficacy against various cancer cell lines and showed promising results, indicating the structure-activity relationship (SAR) that could be optimized for better efficacy .

Case Study 2: Ultrasound-Assisted Synthesis

Another research effort utilized ultrasound-assisted synthesis methods to create derivatives of pyran carboxamides. This approach not only improved yields but also reduced the environmental impact associated with traditional synthetic methods. The resultant compounds were screened for biological activities, particularly focusing on their potential as antitubercular agents .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c1-25-17-8-7-14(9-15(17)21)22-20(24)18-10-16(23)19(12-27-18)26-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSXPGZMVYROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.